Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate is a benzofuran-derived compound characterized by a nitro-substituted benzamido group at the 3-position of the benzofuran core and an ethyl ester at the 2-position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-2-25-18(22)16-15(13-5-3-4-6-14(13)26-16)19-17(21)11-7-9-12(10-8-11)20(23)24/h3-10H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMJOAOGFUIIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The formation of an amide bond by reacting the nitrobenzene derivative with an amine, such as benzofuran-2-carboxylic acid.
Esterification: The conversion of the carboxylic acid group to an ester, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of the carboxylic acid derivative.
Oxidation: Formation of oxidized benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and benzofuran ring may play crucial roles in its biological activity by interacting with enzymes, receptors, or other biomolecules. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Benzofuran Carboxylate Derivatives
The following analysis compares Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate with structurally and functionally related benzofuran derivatives, focusing on synthesis, structural features, and bioactivity.
Physicochemical Properties
| Property | This compound | Ethyl 6-methoxy-3-((2-methyl-4-nitroimidazolyl)methyl)benzofuran-2-carboxylate (22) | Ethyl benzofuran-2-carboxylate |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₅N₂O₆ | C₁₉H₁₈N₄O₇ | C₁₁H₁₀O₃ |
| Molecular Weight (g/mol) | 385.34 | 426.37 | 190.20 |
| Key Functional Groups | Nitrobenzamido, ester | Nitroimidazolyl, methoxy, ester | Ester |
| Polarity | High (due to nitro and amido groups) | Moderate (methoxy and nitroimidazole) | Low |
- Solubility : The nitrobenzamido group increases hydrophilicity compared to unsubstituted analogs, enhancing solubility in polar solvents like DMSO .
Stability and Reactivity
- Hydrolytic Stability : Ethyl benzofuran-2-carboxylate derivatives are prone to hydrolysis under alkaline conditions, forming carboxylic acids . The nitrobenzamido group in the target compound may further destabilize the ester bond due to electron-withdrawing effects.
- Reduction Potential: Nitro groups in benzofuran derivatives are reducible under catalytic hydrogenation (e.g., Pd/C), forming amino derivatives, a reaction relevant to prodrug design .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzofuran core. Salicylaldehyde reacts with ethyl chloroacetate under basic conditions to yield ethyl benzofuran-2-carboxylate (77% yield) .
- Step 2 : Introduction of the hydrazide group. Hydrazine hydrate converts the ester to benzofuran-2-carbohydrazide (80% yield) .
- Step 3 : Acylation with 4-nitrobenzoyl chloride. The hydrazide intermediate reacts with 4-nitrobenzoyl chloride in acetonitrile under reflux to form the target compound, analogous to methods used for pyrazole derivatives (e.g., ethyl 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate) .
- Purification : Recrystallization from ethanol or chromatography (e.g., using ethyl acetate/petroleum ether) is standard .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methodologies include:
- NMR spectroscopy : H and C NMR confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.60–8.20 ppm for nitro groups) .
- HR-MS : Validates molecular weight and fragmentation patterns (e.g., [M + 1] ion peaks) .
- X-ray crystallography : Resolves crystal packing and planararity of the benzofuran-nitrobenzamido system (e.g., SHELX for refinement; Mercury for visualization) .
- IR spectroscopy : Identifies carbonyl stretches (~1680 cm for amides and esters) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the acylation step?
- Catalyst selection : Use Pd-C for hydrogenation steps (50 psi H, 24 h) to reduce nitro intermediates .
- Solvent and temperature : Refluxing acetonitrile for 7–8 h enhances acylation efficiency .
- Electron-withdrawing groups : Substituents like –Cl on aromatic rings improve cyclization yields (e.g., 65% for 4-chlorophenyl vs. 55% for phenyl) .
- Workflow automation : Continuous flow reactors reduce side reactions and improve scalability .
Q. What strategies are effective for resolving crystallographic data contradictions in structural analysis?
- Multi-software validation : Cross-check refinement results using SHELXL (for small molecules) and Mercury (for packing visualization) .
- Displacement parameters : Anisotropic refinement of non-H atoms with SHELX reduces model bias (e.g., U(H) = 1.5U(C)) .
- Twinned data handling : High-resolution datasets (>1.0 Å) and twin-law application in SHELXD improve phase accuracy .
Q. How can computational modeling complement experimental data in studying this compound’s bioactivity?
- Docking studies : Use molecular dynamics to predict interactions with targets like Candida albicans biofilms (e.g., binding to fungal enzymes) .
- ADMET profiling : Predict pharmacokinetics via software like SwissADME (e.g., logP ~2.5 for membrane permeability) .
- DFT calculations : Analyze charge distribution on the nitrobenzamido group to rationalize reactivity .
Q. What methodologies are employed to evaluate the compound’s antibiofilm activity?
- In vitro assays : Minimum biofilm inhibitory concentration (MBIC) tests against Candida albicans using microtiter plates .
- Confocal microscopy : Visualize biofilm disruption via LIVE/DEAD staining .
- Synergy studies : Combine with fluconazole to assess enhanced efficacy (dose reduction index) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic vs. crystallographic data?
- Cross-validation : Compare NMR-derived torsion angles with X-ray dihedral angles (e.g., phenyl ring twist = 54.23° in ).
- Dynamic effects : NMR captures solution-state conformers, while crystallography shows static packing .
- Error sources : Anisotropic displacement in crystals (e.g., C–H⋯O interactions) may skew bond lengths .
Methodological Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
